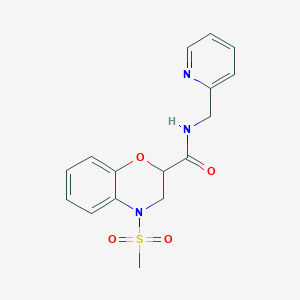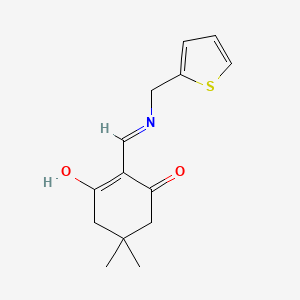![molecular formula C25H18ClN3O3 B6062306 5-(3-chloro-4-methylphenyl)-N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B6062306.png)
5-(3-chloro-4-methylphenyl)-N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chloro-4-methylphenyl)-N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan-2-carboxamide core, substituted with a 3-chloro-4-methylphenyl group and an oxazolo[5,4-b]pyridin-2-yl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-4-methylphenyl)-N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxamide core, followed by the introduction of the 3-chloro-4-methylphenyl group and the oxazolo[5,4-b]pyridin-2-yl group through various coupling reactions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-chloro-4-methylphenyl)-N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Applications De Recherche Scientifique
5-(3-chloro-4-methylphenyl)-N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(3-chloro-4-methylphenyl)-N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allylamine: An organic compound with a similar amine functional group.
Methyl 4-fluorobenzoate: A compound with a similar aromatic structure.
Uniqueness
5-(3-chloro-4-methylphenyl)-N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide is unique due to its combination of functional groups and complex structure, which confer specific chemical and biological properties not found in simpler compounds like allylamine or methyl 4-fluorobenzoate.
Propriétés
IUPAC Name |
5-(3-chloro-4-methylphenyl)-N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O3/c1-14-5-7-16(12-18(14)26)21-9-10-22(31-21)23(30)28-20-13-17(8-6-15(20)2)24-29-19-4-3-11-27-25(19)32-24/h3-13H,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFPHCMSEGSGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)N=CC=C3)NC(=O)C4=CC=C(O4)C5=CC(=C(C=C5)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-morpholinyl)ethyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B6062240.png)
![(3Z)-7-CHLORO-3-[(2-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B6062241.png)
![1-(cyclohexylmethyl)-N-methyl-6-oxo-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B6062244.png)
![2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6062248.png)
![methyl (5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B6062254.png)
![methyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate](/img/structure/B6062256.png)
![2-[4-[(2,3-Difluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol](/img/structure/B6062263.png)

![2-(2-bromo-4,5-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6062276.png)
![1-ethyl-2-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B6062283.png)
![N'-[(1E)-1-(3,4-dihydroxyphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6062292.png)
![4-{4-ETHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-2-PHENYLQUINOLINE](/img/structure/B6062300.png)
![N-(3-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B6062310.png)
